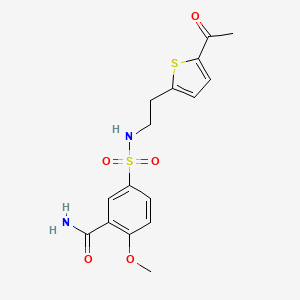

5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide

Description

Propriétés

IUPAC Name |

5-[2-(5-acetylthiophen-2-yl)ethylsulfamoyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S2/c1-10(19)15-6-3-11(24-15)7-8-18-25(21,22)12-4-5-14(23-2)13(9-12)16(17)20/h3-6,9,18H,7-8H2,1-2H3,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTDKCBTVHLPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the formation of the acetylthiophene derivative, which can be achieved through the acetylation of thiophene. This intermediate is then reacted with an appropriate ethylamine derivative to introduce the ethylsulfamoyl group. Finally, the resulting compound is coupled with 2-methoxybenzoyl chloride under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.

Analyse Des Réactions Chimiques

Types of Reactions

5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The acetylthiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetylthiophene can be reduced to an alcohol.

Substitution: The methoxy group on the benzamide can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: It may be used in the development of new materials with unique properties, such as organic semiconductors or corrosion inhibitors.

Mécanisme D'action

The mechanism of action of 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The acetylthiophene moiety could play a role in binding to the target, while the sulfamoyl and methoxy groups may influence the compound’s overall pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The compound shares structural motifs with several pharmacologically active molecules, including sulfonylureas, antifungal agents, and herbicides. Key comparisons are outlined below:

Key Structural Differences and Implications

- Glibenclamide vs. Target Compound: Both share the 2-methoxybenzamide core and sulfamoyl group. However, Glibenclamide’s 5-chloro substitution and cyclohexylcarbamoyl-phenyl-ethyl chain confer specificity for pancreatic β-cell sulfonylurea receptors, enabling insulin secretion.

LMM5/LMM11 (1,3,4-Oxadiazoles) vs. Target Compound :

LMM5 and LMM11 incorporate 1,3,4-oxadiazole rings linked to sulfamoyl groups, which enhance antifungal activity by inhibiting thioredoxin reductase. The target compound’s thiophene moiety introduces a distinct aromatic system, possibly modulating redox activity or membrane interaction compared to oxadiazoles .Sulfentrazone vs. Target Compound :

Sulfentrazone’s dichlorophenyl and triazolone groups optimize herbicidal activity by disrupting chlorophyll biosynthesis. The target compound’s acetyl-thiophene and benzamide groups lack the electrophilic character required for herbicide efficacy, suggesting divergent applications .

Pharmacokinetic Properties

- Metabolism : Thiophene rings are prone to oxidative metabolism, which may shorten half-life compared to Glibenclamide’s cyclohexylcarbamoyl group .

Activité Biologique

The compound 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and dermatology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide is . Its structure features a sulfamoyl group linked to an acetylthiophene moiety and a methoxybenzamide component, which is crucial for its biological activity.

Structural Formula

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, studies on sulfamoyl derivatives have shown selective inhibition of tumor cell proliferation. The compound's ability to inhibit the proliferation of various cancer cell lines has been documented, suggesting its potential as a therapeutic agent.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Cell cycle arrest |

| 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide | A549 | TBD | TBD |

The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that this compound may interfere with the activity of enzymes involved in tumor growth regulation.

Dermatological Applications

In addition to its anticancer properties, this compound may also have applications in dermatology, particularly in skin whitening and anti-melanogenic effects. Similar compounds have demonstrated the ability to inhibit tyrosinase activity, which is critical in melanin production.

Case Study: Anti-Melanogenic Activity

A study investigating the effects of sulfamoyl derivatives on melanogenesis found that certain analogs effectively reduced melanin production in vitro. The mechanism was attributed to the inhibition of tyrosinase and related proteins.

Table 2: Anti-Melanogenic Activity

| Compound Name | Melanin Inhibition (%) | IC50 (µM) |

|---|---|---|

| Kojic Acid | 45 | 20 |

| Compound C | 60 | 15 |

| 5-(N-(2-(5-acetylthiophen-2-yl)ethyl)sulfamoyl)-2-methoxybenzamide | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.